molecular formula C8H4ClN3 B8268502 4-chloro-1H-indazole-6-carbonitrile

4-chloro-1H-indazole-6-carbonitrile

Cat. No.: B8268502
M. Wt: 177.59 g/mol
InChI Key: LZAOGFFINHGIEF-UHFFFAOYSA-N
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Description

4-chloro-1H-indazole-6-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of a chloro group and a nitrile group in the structure of this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-indazole-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-2-nitrobenzonitrile with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indazole ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1H-indazole-6-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The indazole ring can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted indazoles.

    Reduction: Formation of 4-chloro-1H-indazole-6-amine.

    Oxidation: Formation of indazole oxides or other oxidized derivatives.

Scientific Research Applications

4-chloro-1H-indazole-6-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-1H-indazole-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of the chloro and nitrile groups can enhance its binding affinity to target proteins, leading to improved therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1H-indazole-6-carbonitrile
  • 4-fluoro-1H-indazole-6-carbonitrile
  • 4-methyl-1H-indazole-6-carbonitrile

Uniqueness

4-chloro-1H-indazole-6-carbonitrile is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. Compared to other halogenated indazole derivatives, the chloro group provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions.

Biological Activity

4-Chloro-1H-indazole-6-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of the chloro and carbonitrile groups significantly influences its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C8H5ClN4, with a molecular weight of approximately 194.61 g/mol. The indazole structure contributes to its unique properties, making it a versatile candidate for various biological applications.

Property Value
Molecular FormulaC8H5ClN4
Molecular Weight194.61 g/mol
Structural FeaturesChloro group, Carbonitrile
SolubilityVaries with solvent conditions

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. The chloro group enhances binding affinity to target proteins, which can lead to improved therapeutic effects in various conditions, particularly in cancer therapy and antimicrobial applications .

Antitumor Activity

Research has demonstrated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, studies have shown that certain indazole derivatives can inhibit tumor growth in various cancer models:

  • In vitro studies : Compounds similar to this compound have shown IC50 values in the nanomolar range against specific cancer cell lines such as HCT116 (colon cancer) and K562 (leukemia) cells .
  • In vivo studies : Animal models have indicated that these compounds can effectively reduce tumor size and improve survival rates when administered at appropriate dosages .

Case Study: Inhibition of K562 Cell Line

A detailed investigation into the effects of a closely related compound revealed that treatment with increasing concentrations led to significant apoptosis in K562 cells. The study reported:

  • Apoptosis rates increased from 9.64% to 37.72% with escalating concentrations (10 μM to 14 μM).
  • Cell cycle analysis indicated a shift towards the G0/G1 phase, suggesting that the compound inhibits cell proliferation by inducing cell cycle arrest .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 15.625 μM to 125 μM against Gram-positive bacteria, indicating moderate antibacterial activity .
  • Mechanism : The compound appears to exert its effects by inhibiting protein synthesis and disrupting nucleic acid production pathways, leading to bactericidal action .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of substituents on the indazole ring. Variations in halogen substitutions (e.g., bromine or fluorine instead of chlorine) significantly impact the biological profile of related compounds:

Compound IC50 (nM) Activity
This compoundNot specifiedAntitumor, Antimicrobial
4-Bromo-1H-indazole-6-carbonitrileHigher than ClReduced potency
4-Fluoro-1H-indazole-6-carbonitrileLower potencyEnhanced reactivity

Properties

IUPAC Name

4-chloro-1H-indazole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-7-1-5(3-10)2-8-6(7)4-11-12-8/h1-2,4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAOGFFINHGIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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